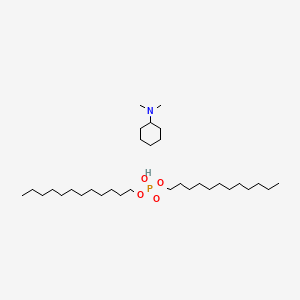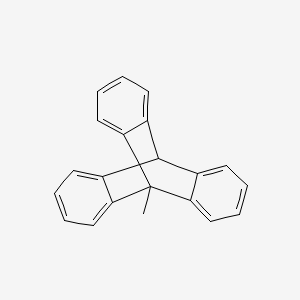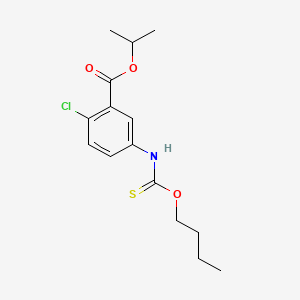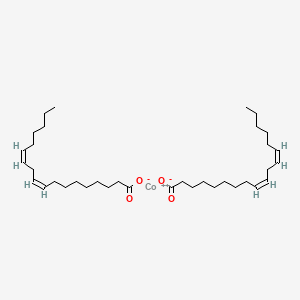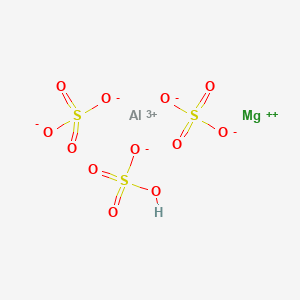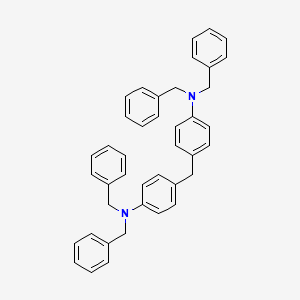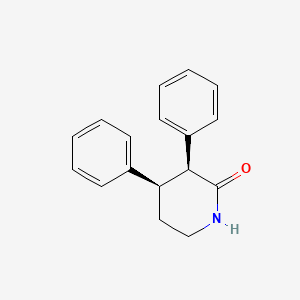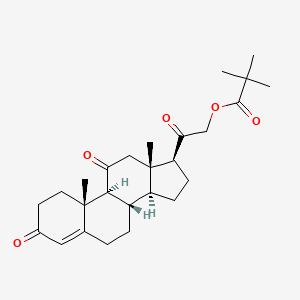
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate is a synthetic steroid compound. It is derived from pregnane, a steroid nucleus, and is characterized by the presence of hydroxyl groups at positions 21 and 11, as well as keto groups at positions 3 and 20. The pivalate ester at position 21 enhances its stability and lipophilicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate typically involves multiple steps. One common route starts with the precursor 3β-acetoxypregn-5-en-20-one. This compound undergoes a series of reactions including bromination, hydrolysis, and oxidation to introduce the hydroxyl and keto groups at the desired positions . The final step involves esterification with pivalic acid to form the pivalate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions include various hydroxylated and keto derivatives of the parent compound .
Aplicaciones Científicas De Investigación
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate involves its interaction with steroid receptors in the body. It binds to glucocorticoid receptors, modulating the expression of genes involved in inflammation and immune response. This leads to its anti-inflammatory and immunosuppressive effects .
Comparación Con Compuestos Similares
Similar Compounds
Hydrocortisone: A naturally occurring steroid with similar anti-inflammatory properties.
Cortisone: Another steroid with comparable effects but different metabolic pathways.
Prednisolone: A synthetic steroid with enhanced potency and stability
Uniqueness
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate is unique due to its specific structural modifications, which enhance its stability and lipophilicity. This makes it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
84963-41-7 |
|---|---|
Fórmula molecular |
C26H36O5 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H36O5/c1-24(2,3)23(30)31-14-21(29)19-9-8-18-17-7-6-15-12-16(27)10-11-25(15,4)22(17)20(28)13-26(18,19)5/h12,17-19,22H,6-11,13-14H2,1-5H3/t17-,18-,19+,22+,25-,26-/m0/s1 |
Clave InChI |
MFNKUOBOAMIHNU-HEDGWYKQSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)C(C)(C)C)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)COC(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



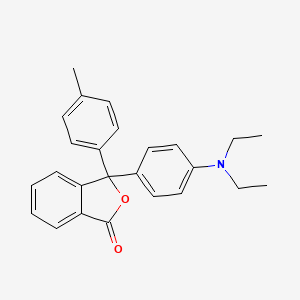
![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)

